molecular formula C20H20N2O3 B2839890 N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 953167-51-6

N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2839890
CAS No.: 953167-51-6
M. Wt: 336.391
InChI Key: LCQFUKPETNALOD-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for research applications. This compound belongs to a class of molecules known for diverse biological activities, primarily investigated for their potential in medicinal chemistry and drug discovery. The core structure of this molecule is the 2-oxo-2H-coumarin scaffold linked to a phenethylamine derivative via a carboxamide bridge. This structural motif is found in compounds studied for targeting key enzymes like monoamine oxidases (MAOs) . Specifically, closely related 3-carboxamido-coumarins have demonstrated significant potential as selective inhibitors of the MAO-B isoform, an important neurological target . The 4-(dimethylamino)phenethyl substituent in this particular analog is intended to explore the role of electron-donating groups on bioactivity and selectivity, contributing to structure-activity relationship (SAR) studies. Research into similar coumarin-3-carboxamides indicates potential applicability in several areas. These include investigations for anticancer agents, where some derivatives have shown potent antiproliferative activities against human breast cancer cell lines , and as antimicrobial agents, as the C-3 and C-4 positions of the coumarin nucleus are considered crucial for antibacterial development . This compound is supplied as a chemical tool for non-clinical research, including in vitro biochemical assays and mechanism of action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-22(2)16-9-7-14(8-10-16)11-12-21-19(23)17-13-15-5-3-4-6-18(15)25-20(17)24/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQFUKPETNALOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene backbone with a carboxamide functional group. Its molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, and the IUPAC name is this compound. The structure can be represented as follows:

Structure C9H5O2+C9H11N\text{Structure }\text{C}_9\text{H}_5\text{O}_2+\text{C}_9\text{H}_{11}\text{N}

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. A study evaluated its effectiveness against Candida krusei , revealing a minimum inhibitory concentration (MIC) of 0.103 µmol/mL, demonstrating its potential as an antifungal agent .

2. Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in inflammatory processes. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, mediators of inflammation . The dual inhibition of COX-1 and COX-2 suggests potential applications in treating inflammatory diseases.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that the compound induces apoptosis in these cell lines, suggesting its utility in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound binds to active sites on target enzymes, inhibiting their function. This mechanism is particularly relevant for COX inhibition.
  • Reactive Oxygen Species (ROS) : It may modulate oxidative stress pathways by influencing ROS production, which is crucial for apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against C. krusei: 0.103 µmol/mL
Enzyme InhibitionInhibition of COX enzymes
CytotoxicityInduces apoptosis in MCF-7 cells

Scientific Research Applications

Structure and Composition

The molecular formula of N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide is C18H20N2O3, with a molecular weight of approximately 312.36 g/mol. Its structure features a chromene core, which is known for its diverse biological activities.

Pharmaceutical Applications

This compound has been investigated for its potential as an antifungal agent . Research indicates that derivatives of chromene compounds exhibit significant antifungal activity against various strains, including Candida species, which are often resistant to conventional treatments .

Case Studies

  • A study demonstrated that related chromene derivatives showed promising antifungal effects with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A431 (Epidermoid)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest
HCT116 (Colon)25Inhibition of cell proliferation

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate it could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It exhibits significant free radical scavenging activity, which is beneficial in preventing oxidative damage associated with various diseases, including cancer and cardiovascular disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound is compared to structurally analogous coumarin-3-carboxamides with variations in substituents on the phenethyl group or chromene core. Key examples include:

Compound Name Substituent on Phenethyl Group Chromene Core Modification Melting Point (°C) Key References
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxy None Not reported
N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide 4-Sulfamoyl None >300
N-(4-(Dimethylamino)phenethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Dimethylamino 7-Methoxy 163–165
N-(4-Isopropylphenyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Isopropyl 7-Methoxy Not reported
  • Solubility: The hydrophilic dimethylamino group may increase aqueous solubility relative to bulky isopropyl or lipophilic 4-methylbenzyloxy analogs .
  • Thermal Stability: The sulfamoyl derivative exhibits exceptional thermal stability (melting point >300°C), likely due to strong intermolecular hydrogen bonding, whereas the dimethylamino analog has a lower melting point (~150–185°C) .

Spectroscopic Characterization

  • NMR Data: The dimethylamino group produces distinct peaks in the ^1H NMR spectrum (δ ~2.8–3.0 ppm for N(CH3)2) and ^13C NMR (δ ~40–45 ppm for N(CH3)2) .
  • HRMS: Molecular ion peaks align with theoretical values (e.g., [M+H]+ at m/z 409.1274 for diethylamino derivatives) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step approach:

Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions .

Amidation : Coupling the chromene intermediate with 4-(dimethylamino)phenethylamine using carbodiimide reagents (e.g., EDCI) in the presence of a base (e.g., triethylamine) .

  • Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios to improve yields (>70%) . Monitor purity via TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Techniques :

  • 1H/13C NMR : Confirm structural integrity by identifying peaks for the dimethylamino group (~δ 2.8–3.2 ppm) and chromene carbonyl (~δ 160–170 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+ ~395.4 g/mol) .
  • FT-IR : Detect carboxamide C=O stretching (~1650–1700 cm⁻¹) .
    • Data Interpretation : Cross-reference with analogs (e.g., N-(4-chlorobenzyl) derivatives) to resolve ambiguities .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM doses .
  • Antimicrobial : Disk diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
    • Controls : Compare with structurally similar compounds (e.g., nitro- or methoxy-substituted analogs) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for targeted therapeutic applications?

  • SAR Strategies :

  • Substituent modification : Replace the dimethylamino group with piperidinyl or morpholino groups to enhance solubility or binding affinity .
  • Chromene core variation : Introduce methyl/methoxy groups at the 7-position to improve metabolic stability .
    • Data Analysis : Use computational tools (e.g., molecular docking) to predict interactions with targets like EGFR or tubulin .
    • Case Study : Analogous N-(4-chlorobenzyl) derivatives showed 2-fold higher cytotoxicity when the nitro group was replaced with a trifluoromethyl moiety .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Common Contradictions : Discrepancies in IC50 values (e.g., anticancer activity varying between 5–50 μM) .
  • Resolution Methods :

Standardize assay protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .

Structural verification : Confirm compound purity (>95%) via HPLC and compare with crystallographically characterized analogs .

Mechanistic validation : Perform kinase profiling or apoptosis assays to identify off-target effects .

Q. How can researchers elucidate the mechanism of action for this compound using in vitro and in silico tools?

  • In Vitro Methods :

  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK2) or proteases .
  • Cellular imaging : Track subcellular localization using fluorescent tagging (e.g., BODIPY conjugates) .
    • In Silico Tools :
  • Molecular dynamics simulations : Predict binding stability with targets like DNA topoisomerase II .
  • ADMET profiling : Use SwissADME to assess bioavailability and toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.